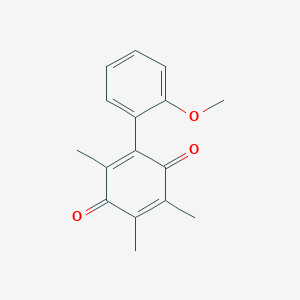
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone, also known as TMBQ, is a synthetic compound with a wide range of applications in scientific research. TMBQ is a member of the benzoquinone family, which are compounds that contain two carbonyl groups (C=O) on adjacent carbon atoms in a six-membered ring. TMBQ is a yellow crystalline solid that is soluble in organic solvents such as chloroform and acetone.
Wirkmechanismus
The mechanism of action of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone is related to its ability to undergo redox reactions, which involve the transfer of electrons between molecules. 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone can accept or donate electrons, depending on the conditions, and can participate in both one-electron and two-electron transfer reactions. This redox activity makes 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone useful as a probe for studying electron transfer pathways in biological systems.
Biochemische Und Physiologische Effekte
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has been reported to induce apoptosis (programmed cell death) in cancer cells, to inhibit the growth of bacteria and fungi, and to modulate the activity of enzymes involved in oxidative stress and inflammation. However, the precise mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone is its stability and solubility in organic solvents, which makes it easy to handle and use in laboratory experiments. 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone is also relatively inexpensive compared to other redox-active compounds. However, 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has some limitations, such as its potential toxicity and the need for careful handling and storage due to its sensitivity to air and light.
Zukünftige Richtungen
There are several future directions for research involving 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone. One area of interest is the development of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone-based probes for imaging and sensing applications, such as detecting reactive oxygen species in cells. Another direction is the investigation of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders. Finally, there is potential for the use of 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone in the development of new materials with redox-active properties, such as batteries and electronic devices.
Synthesemethoden
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone can be synthesized through a multi-step process starting from 2-methoxyphenol and 2,3,6-trimethylhydroquinone. The first step involves the oxidation of 2-methoxyphenol with sodium periodate to form 2-methoxy-1,4-benzoquinone. This intermediate is then reacted with 2,3,6-trimethylhydroquinone in the presence of a catalyst to yield 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone.
Wissenschaftliche Forschungsanwendungen
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has been used in a variety of scientific research applications, including as a redox-active compound in electrochemical studies, as a photosensitizer in photodynamic therapy, and as a probe for measuring electron transfer rates in biological systems. 2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone has also been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
Produktname |
2,3,6-Trimethyl-5-(2-methoxyphenyl)-1,4-benzoquinone |
|---|---|
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.3 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-3,5,6-trimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C16H16O3/c1-9-10(2)16(18)14(11(3)15(9)17)12-7-5-6-8-13(12)19-4/h5-8H,1-4H3 |
InChI-Schlüssel |
SCRSLBJCHQFEMT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C2=CC=CC=C2OC)C |
Kanonische SMILES |
CC1=C(C(=O)C(=C(C1=O)C)C2=CC=CC=C2OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)

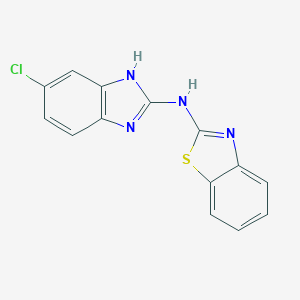
![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)

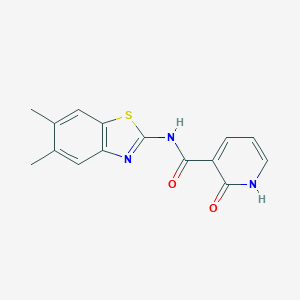


![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)

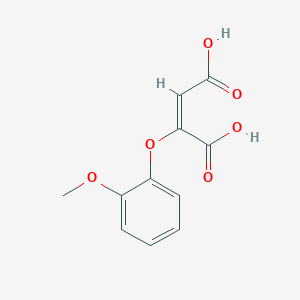
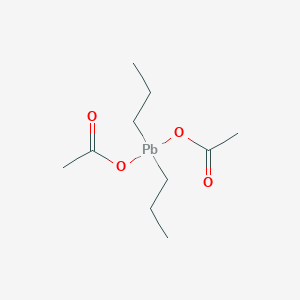
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)
